2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide
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Overview
Description
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole and pyridine moiety linked via a thioether bond to an acetamide group substituted with a dimethylamino phenyl ring. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then linked via a thioether bond formation, followed by acylation to introduce the acetamide group. The final step involves the introduction of the dimethylamino phenyl ring through a substitution reaction. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole and pyridine moieties can bind to metal ions or active sites of enzymes, modulating their activity. The dimethylamino phenyl ring may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects intracellularly. Pathways involved include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-phenylacetamide
- 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(methylamino)phenyl]acetamide
- 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(ethylamino)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide stands out due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H21N5OS |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C22H21N5OS/c1-27(2)16-11-9-15(10-12-16)24-20(28)14-29-22-17(6-5-13-23-22)21-25-18-7-3-4-8-19(18)26-21/h3-13H,14H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
KOAMDOBDEUOMGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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